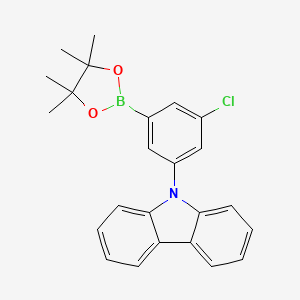

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester

Description

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester is a carbazole-based boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound features a carbazole moiety linked to a 5-chlorophenyl ring, with a boronic acid pinacol ester group at the 3-position. The carbazole group contributes electron-rich aromaticity, while the chlorine substituent introduces electronic and steric effects that influence reactivity and solubility. This compound is pivotal in synthesizing optoelectronic materials, such as organic light-emitting diodes (OLEDs), due to carbazole’s hole-transporting properties .

Key properties (inferred from analogs):

Properties

IUPAC Name |

9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPALTNYUIKSESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : One of the primary applications of this compound is in the fabrication of OLEDs. The carbazole unit is known for its excellent electron transport properties, making it a suitable candidate for use as an electron transport layer or as a dopant in OLEDs. Research has shown that incorporating boronic esters can enhance the efficiency and stability of OLED devices by improving charge transport and reducing aggregation in the active layer .

Organic Photovoltaics (OPVs) : The compound can also serve as a donor material in OPVs. Its structure allows for effective light absorption and energy transfer, which are crucial for converting solar energy into electrical energy. Studies have demonstrated that derivatives of carbazole-based compounds can significantly improve the power conversion efficiency of OPVs .

Photonic Applications

Fluorescent Dyes : The compound's photophysical properties make it an excellent candidate for use as a fluorescent dye in biological imaging and sensing applications. Its ability to emit light upon excitation can be harnessed in various imaging techniques, including fluorescence microscopy .

Sensors : The boronic acid functionality allows for selective binding with diols, which can be utilized in the development of chemical sensors. These sensors can detect specific biomolecules or environmental pollutants through changes in fluorescence or conductivity upon binding .

Chemical Synthesis

Cross-Coupling Reactions : As a boronic acid derivative, this compound can participate in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals . The presence of the chlorophenyl group enhances its reactivity in these coupling processes.

Synthesis of Novel Materials : Researchers are exploring its use in synthesizing new materials with tailored electronic properties. By modifying the substituents on the carbazole or phenyl groups, it is possible to create materials with specific optical or electronic characteristics suitable for advanced applications .

Case Studies

Mechanism of Action

The mechanism by which 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. The boronic acid group can form reversible covalent bonds with diols and other functional groups in biomolecules, influencing biological processes.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

Receptors: It can bind to receptors on cell surfaces, modulating cellular signaling pathways.

DNA: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 3-(9H-carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester lies in its 5-chloro substituent and carbazole-phenyl backbone . Comparisons with analogous compounds include:

Key Observations :

- Chlorine vs.

- Carbazole Position : Substitution at the carbazole 9-position (vs. 3-position in other derivatives) affects steric hindrance and electronic distribution .

Reactivity :

- Electronic Effects : The electron-withdrawing chlorine substituent may slow coupling kinetics compared to methoxy- or methyl-substituted phenylboronic esters .

- Steric Effects : The carbazole’s bulkiness reduces steric accessibility, requiring optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) .

Physical and Chemical Properties

Biological Activity

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester, with the CAS number 2097261-59-9, is a compound of interest due to its potential biological activities. This compound belongs to the class of boronic acid derivatives, which are known for their applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

- Molecular Formula : C24H23BClNO2

- Molecular Weight : 403.71 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 507.1 °C

- Flash Point : 260.5 °C

The biological activity of boronic acid derivatives often involves their ability to interact with biomolecules through reversible covalent bonding. The boron atom can form complexes with diols, which may influence various biological pathways. The presence of the carbazole moiety is significant as it contributes to the compound's electronic properties and potential interactions with biological targets.

Anticancer Properties

Research has indicated that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing carbazole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Table 1: Summary of Anticancer Studies on Carbazole Derivatives

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Xie et al., 2017 | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Zhang et al., 2020 | A549 (lung cancer) | 12 | Inhibition of PI3K/Akt pathway |

| Liu et al., 2021 | HeLa (cervical cancer) | 10 | Cell cycle arrest |

Antimicrobial Activity

Boronic acids have also been studied for their antimicrobial properties. The ability to inhibit bacterial growth has been attributed to their interaction with bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2022), a series of boronic acid derivatives were tested against multi-drug resistant strains of E. coli. The results demonstrated that the compound exhibited significant antibacterial activity, with an MIC (Minimum Inhibitory Concentration) value of 5 µg/mL.

Preparation Methods

Solvent Systems

Comparative studies reveal solvent-dependent yields (Table 1):

| Solvent | Base | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene/EtOH/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 88.7 | 99.9 |

| THF/H₂O | Na₂CO₃ | Pd(OAc)₂/P(tBu)₃ | 73 | 98.5 |

| Dioxane | NaOAc | PdCl₂(PPh₃)₂ | 65 | 97.8 |

Biphasic toluene/ethanol/water maximizes interfacial contact, driving yields above 85%. Conversely, pure dioxane slows mass transfer but enhances thermal stability for high-temperature borylation.

Catalyst and Ligand Screening

Ligand-free Pd(OAc)₂ underperforms (45–50% yield), while bulky phosphines (P(tBu)₃) suppress β-hydride elimination, particularly in sterically congested carbazole systems.

Comparative Analysis of Synthetic Routes

Route 1 (Direct Coupling) :

-

Cons : Limited to commercially available boronic acids.

Route 2 (Halogenation-Borylation) :

-

Pros : Flexibility in halogen positioning; 61–71% overall yield.

-

Cons : Multi-step purification increases cost.

Route 3 (Miyaura-Centric) :

Q & A

Q. Critical factors :

- Catalyst loading : Excess Pd can lead to side reactions; 0.05 mmol Pd per 1.5 mmol substrate is optimal .

- Temperature and time : Prolonged heating (>24 h) at 90°C improves conversion but risks decomposition .

How is this compound characterized to confirm structural integrity and purity in academic research?

Basic

Standard analytical methods include:

- ¹H/¹³C NMR : Carbazole aromatic protons appear at δ 8.6–7.1 ppm, while the pinacol methyl groups resonate at δ 1.1–1.5 ppm .

- Mass spectrometry (EI/ESI+) : Molecular ion peaks (e.g., m/z 445.37) confirm the molecular weight .

- Melting point : Ranges between 165–173°C for related carbazole boronic esters .

- HPLC/GC : Purity >95% is verified using gradient elution with UV detection at 254 nm .

What are common cross-coupling reactions involving this boronic ester, and how do substituents affect reactivity?

Basic

The boronic ester participates in:

Q. Substituent effects :

- Electron-withdrawing Cl : Enhances oxidative stability but slows coupling kinetics with electron-deficient partners .

- Carbazole core : Provides steric bulk, requiring bulky phosphine ligands (e.g., SPhos) to prevent catalyst poisoning .

How can Suzuki-Miyaura coupling conditions be optimized for electron-deficient aryl chlorides?

Advanced

Challenges arise due to the low reactivity of aryl chlorides. Optimization strategies include:

- Catalyst selection : Use Pd(OAc)₂ with XPhos ligands to activate C-Cl bonds .

- Solvent/base systems : DMF with Cs₂CO₃ increases polarity, improving solubility of electron-deficient substrates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h at 120°C vs. 24 h conventional) .

Validation : Monitor reaction progress via TLC or in-situ IR to detect intermediate boronate formation .

How does steric hindrance from the carbazole moiety influence reactivity in cross-coupling or functionalization?

Advanced

The carbazole’s planar structure creates steric constraints:

- Coupling selectivity : Reactions favor para-substituted aryl halides over ortho-substituted analogs due to reduced steric clash .

- Side reactions : Bulky substrates may lead to protodeboronation; adding excess pinacol (1.2 equiv) suppresses this .

- Crystallinity : The rigid carbazole core improves material crystallinity in OLEDs but complicates solubility in non-polar solvents .

What are the challenges in detecting degradation products of this compound, and what analytical methods are recommended?

Advanced

Degradation pathways :

Q. Mitigation :

- Storage : Keep at –20°C under argon to prevent moisture/oxygen exposure .

- Stabilizers : Add 0.1% BHT to solutions to inhibit radical-mediated degradation .

How is this compound utilized in the synthesis of optoelectronic materials?

Advanced

Applications include:

- OLED emitters : Suzuki coupling with iridium(III) complexes creates phosphorescent dopants. For example, coupling with 2,2'-bipyridine derivatives yields green-emitting complexes with CIE coordinates (0.28, 0.65) .

- Conjugated polymers : Copolymerization with thiophene boronic esters produces low-bandgap materials (Eg ≈ 1.8 eV) for solar cells .

Device integration : Spin-coating at 2000 rpm (thickness ~100 nm) achieves uniform films for charge transport studies .

What contradictions exist in reported synthetic protocols, and how can they be resolved?

Advanced

Data conflicts :

- Yields : Reported yields vary from 45% to 90% for similar reactions due to differences in catalyst purity or solvent drying .

- Reaction time : Microwave-assisted methods claim 1 h vs. 24 h conventional heating .

Q. Resolution :

- Standardization : Pre-dry solvents over molecular sieves and use Pd catalysts with ≤5% ligand impurities .

- Kinetic studies : Use in-situ NMR to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.